Bensulide oxon
Overview
Description
Bensulide oxon is an organophosphate compound derived from bensulide, a selective herbicide. It is characterized by the replacement of a phosphorus-sulfur bond with a phosphorus-oxygen bond in its structure. This transformation results in a compound with distinct chemical and biological properties. This compound is primarily studied for its environmental fate and potential impact on non-target organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bensulide oxon is synthesized through the oxidation of bensulide. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, and the temperature is maintained to ensure the selective oxidation of the phosphorus-sulfur bond to a phosphorus-oxygen bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents. The reaction conditions are optimized to maximize yield and purity. The final product is purified through techniques such as distillation or crystallization to obtain this compound of high purity .
Chemical Reactions Analysis
Types of Reactions: Bensulide oxon undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of more oxidized derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze, breaking down into its constituent components.
Substitution: It can undergo substitution reactions where the phosphorus-oxygen bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in organic solvents.
Hydrolysis: Water, acidic or basic conditions to accelerate the reaction.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Oxidation: More oxidized organophosphate derivatives.
Hydrolysis: Breakdown products such as phosphoric acid derivatives and organic fragments.
Substitution: New organophosphate compounds with different functional groups.
Scientific Research Applications
Bensulide oxon is extensively studied for its environmental impact and potential toxicity to non-target organisms. Key research areas include:
Environmental Fate Studies: Investigating the persistence and degradation of this compound in soil and water.
Ecotoxicological Studies: Examining the effects of this compound on aquatic and soil organisms, including algae, invertebrates, and fish.
Analytical Chemistry: Developing methods for detecting and quantifying this compound in environmental samples.
Mechanism of Action
Bensulide oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission and resulting in neurotoxicity. The primary molecular target is acetylcholinesterase, and the pathway involves the disruption of normal neurotransmission .
Comparison with Similar Compounds
Paraoxon: Another organophosphate oxon derived from parathion, with similar acetylcholinesterase inhibition properties.
Chlorpyrifos oxon: Derived from chlorpyrifos, also inhibits acetylcholinesterase.
Diazinon oxon: Derived from diazinon, shares similar toxicological properties.
Uniqueness of Bensulide Oxon: this compound is unique due to its specific origin from bensulide, a selective herbicide. Unlike other organophosphate oxons primarily used as insecticides, this compound is studied for its herbicidal properties and environmental impact. Its selective action on plant species and its degradation behavior in the environment distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[2-di(propan-2-yloxy)phosphorylsulfanylethyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NO5PS2/c1-12(2)19-21(16,20-13(3)4)22-11-10-15-23(17,18)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTSUNODOZMOBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)SCCNS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NO5PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037500 | |
Record name | Bensulide oxon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20243-81-6 | |
Record name | Bensulide oxon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020243816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bensulide oxon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENSULIDE OXON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H81ECF458 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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